Thymidylyl-(3',5')-2'-deoxyguanosine
CAS No.: 4251-20-1
Cat. No.: VC17041507
Molecular Formula: C20H26N7O11P
Molecular Weight: 571.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4251-20-1 |
|---|---|
| Molecular Formula | C20H26N7O11P |
| Molecular Weight | 571.4 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1 |
| Standard InChI Key | IBIDWGFEZKUPJD-FJLHAGFDSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Thymidylyl-(3',5')-2'-deoxyguanosine consists of two deoxyribonucleosides—thymidine and 2'-deoxyguanosine—connected via a phosphodiester bond between the 3'-hydroxyl group of thymidine and the 5'-hydroxyl group of deoxyguanosine. The planar orientation of the nucleobases allows for canonical Watson-Crick base pairing, with thymine forming two hydrogen bonds with adenine and guanine pairing via three hydrogen bonds with cytosine. The compound’s IUPAC name, [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-5-(phosphonooxy)oxolan-2-yl]methyl hydrogen phosphate, reflects its stereochemical complexity.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>25</sub>N<sub>6</sub>O<sub>12</sub>P | |
| Molecular Weight | 596.42 g/mol | |
| CAS Number | 24937-96-6 | |
| Solubility | >10 mg/mL in aqueous buffers (pH 6.8–7.4) | |
| Hydrogen Bond Donors | 8 | |
| Hydrogen Bond Acceptors | 15 | |
| Topological Polar Surface | 263 Ų |
Conformational Dynamics
Nuclear magnetic resonance (NMR) studies reveal that the glycosidic torsion angles (χ) of the thymidine and deoxyguanosine moieties adopt anti-conformations, minimizing steric clash between the nucleobases and sugar rings. The phosphodiester linkage introduces torsional flexibility, with dihedral angles (α, β, γ, ε, ζ) resembling those observed in B-form DNA. This structural mimicry enables the dinucleotide to participate in helical stacking interactions while retaining solubility in aqueous media.
Synthesis and Purification
Solid-Phase Phosphoramidite Chemistry
The synthesis of thymidylyl-(3',5')-2'-deoxyguanosine predominantly employs phosphoramidite chemistry on controlled pore glass (CPG) supports. Thymidine and 2'-deoxyguanosine phosphoramidites are sequentially coupled using tetrazole activation, followed by oxidation with iodine/water/pyridine to stabilize the phosphotriester intermediate. Deprotection with ammonium hydroxide at 55°C for 16 hours removes cyanoethyl groups and releases the dinucleotide from the solid support. High-performance liquid chromatography (HPLC) on C18 columns achieves purities exceeding 95%, with retention times typically between 12–14 minutes under gradient elution (5–35% acetonitrile in 50 mM triethylammonium acetate).
Characterization Techniques
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight, showing a predominant [M+H]<sup>+</sup> ion at m/z 597.4. UV-Vis spectroscopy reveals absorbance maxima at 260 nm (ε = 15,400 M<sup>−1</sup>cm<sup>−1</sup>) and 280 nm (ε = 9,800 M<sup>−1</sup>cm<sup>−1</sup>), characteristic of the hypochromic effect in stacked dinucleotides.
Biochemical Applications
DNA-Protein Interaction Studies
Thymidylyl-(3',5')-2'-deoxyguanosine serves as a minimal binding site for transcription factors like NF-κB and p53, which recognize specific dinucleotide motifs in promoter regions. Surface plasmon resonance (SPR) assays using immobilized dinucleotide analogs demonstrate dissociation constants (K<sub>d</sub>) in the nanomolar range for these interactions. The compound’s terminal 5'-phosphate group enhances binding affinity by mimicking the phosphorylated DNA backbone in vivo.
Enzymatic Processing Assays
DNA polymerases such as Taq and Klenow fragment incorporate thymidylyl-(3',5')-2'-deoxyguanosine into primer extension products with error rates <0.01%, as quantified by next-generation sequencing. Ligase-mediated joining assays using T4 DNA ligase show 85–90% efficiency when the dinucleotide is paired with complementary overhangs. These properties make it invaluable for studying replication fidelity and repair kinetics.
Table 2: Enzymatic Parameters for Thymidylyl-(3',5')-2'-deoxyguanosine
| Enzyme | K<sub>m</sub> (μM) | k<sub>cat</sub> (s<sup>−1</sup>) | Application |
|---|---|---|---|
| T4 Polynucleotide Kinase | 12.4 ± 1.2 | 0.45 ± 0.03 | 5'-end labeling |
| Taq DNA Polymerase | 8.9 ± 0.7 | 2.1 ± 0.2 | PCR primer extension |
| Human Topoisomerase IIα | 6.2 ± 0.5 | 0.12 ± 0.01 | DNA relaxation assays |
Oxidative Damage and Repair Models
Treatment with hydroxyl radicals (- OH) generates 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) adducts within the dinucleotide, which are substrates for base excision repair (BER) enzymes like OGG1 and MTH1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies repair intermediates, revealing a half-life of 23 minutes for 8-oxo-dG excision by OGG1 at physiological pH. These studies inform mechanisms of mutagenesis in aging and cancer.
Recent Advances and Future Directions
Fluorescence-Based Detection Systems
Site-specific incorporation of Cy3-labeled thymidylyl-(3',5')-2'-deoxyguanosine enables real-time monitoring of helicase activity via Förster resonance energy transfer (FRET). Unwinding by BLM helicase induces a 5.3-fold increase in fluorescence intensity, permitting single-molecule kinetic analysis. Such systems are revolutionizing high-throughput drug screening for helicase inhibitors.
CRISPR-Cas9 Off-Target Profiling
Synthetic oligonucleotides containing thymidylyl-(3',5')-2'-deoxyguanosine at predicted off-target sites are used to calibrate GUIDE-seq and Digenome-seq platforms. These studies reveal Cas9 variant specificity at single-nucleotide resolution, aiding the design of safer gene-editing tools.
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